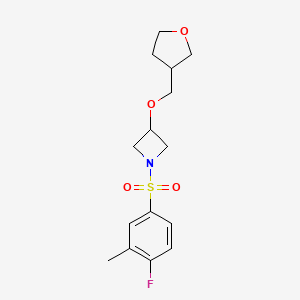

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine is a useful research compound. Its molecular formula is C15H20FNO4S and its molecular weight is 329.39. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

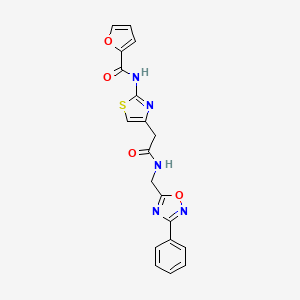

Synthesis and Biological Potency

The compound "1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine" and its derivatives have been explored for various applications in medicinal chemistry and pharmaceutical research. One key area of study involves the synthesis of substituted azetidinones derived from apremilast dimer, highlighting the compound's relevance in the development of bioactive molecules. The design of 2-azetidinones scaffolds, incorporating sulfonamide rings, is of particular interest due to their significant biological and pharmacological potencies, including their roles in the synthesis of various alkaloids and other heterocyclic motifs with medicinal importance (Jagannadham et al., 2019).

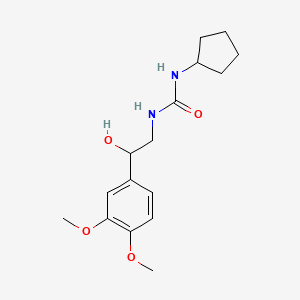

Coupling Reactions in Organic Synthesis

Another application is found in the field of organic synthesis, where saturated heterocyclic sulfonylhydrazones are coupled with boronic acids in a metal-free process. This method enables the straightforward synthesis of sp²-sp³ linked bicyclic building blocks, including azetidines. Such processes are crucial for pharmaceutical industry efforts to develop new drugs, as they allow for the generation of diverse molecular architectures (Allwood et al., 2014).

Targeting Nicotinic Acetylcholine Receptors

Research has also delved into the synthesis and in vivo binding properties of azetidine derivatives, like the fluoro derivative of A-85380, for their potent and selective ligand activities toward human alpha4beta2 nicotinic acetylcholine receptor subtypes. These compounds have been labeled for use in positron emission tomography (PET), aiding in the imaging and study of central nicotinic acetylcholine receptors, highlighting the compound's utility in neuroscientific research and potential therapeutic applications (Doll et al., 1999).

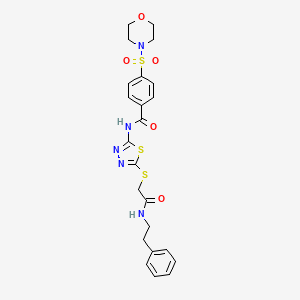

Development of Proton Exchange Membranes

In materials science, derivatives of the compound have been utilized in the synthesis of new sulfonated side-chain grafting units for poly(arylene ether sulfone) copolymers. These materials demonstrate high proton conductivity, making them suitable as polyelectrolyte membrane materials in fuel cell applications. Such research underscores the compound's importance in the development of advanced materials for energy technologies (Kim et al., 2008).

Gold(I)-Catalyzed Synthesis

The compound and related structures have been involved in gold(I)-catalyzed cascade reactions for the synthesis of pyrroles from N-Sulfonyl-2-(1-ethoxypropargyl)azetidines, exemplifying its role in facilitating complex chemical transformations. This showcases the compound's utility in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds (Pertschi et al., 2017).

Propiedades

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-3-(oxolan-3-ylmethoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO4S/c1-11-6-14(2-3-15(11)16)22(18,19)17-7-13(8-17)21-10-12-4-5-20-9-12/h2-3,6,12-13H,4-5,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSONNOLARFKHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(C2)OCC3CCOC3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![propan-2-yl N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)carbamate](/img/structure/B2409461.png)

![5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2409472.png)

![2-[1-(Dimethylamino)-3-(2,5-dimethylanilino)-2-propenylidene]malononitrile](/img/structure/B2409473.png)

![4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2409475.png)

![N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2409477.png)

![N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2409479.png)

![N-(2-(1H-indol-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2409481.png)